2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonamide
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Overview
Description
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1,1-difluoroethyl chloride with thiazole derivatives under basic conditions . Another approach involves the use of difluoromethylation reagents to introduce the difluoroethyl group onto the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity . The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: Used as a precursor in the synthesis of difluoroethylated compounds.
Difluoromethylated aromatics: Share similar fluorinated groups and are used in medicinal chemistry.
Fluorinated heterocycles: Include a wide range of compounds with fluorine atoms in their structure, used in pharmaceuticals and agrochemicals.
Uniqueness
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide is unique due to its specific combination of the thiazole ring and the difluoroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research .
Properties
CAS No. |
2648940-72-9 |
---|---|
Molecular Formula |
C5H6F2N2O2S2 |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
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